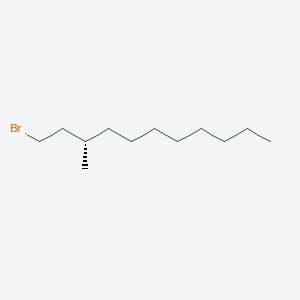
Undecane, 1-bromo-3-methyl-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Bromo-3-methylundecane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a bromine atom attached to the first carbon of an undecane chain, which also has a methyl group attached to the third carbon. The compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is denoted by the (S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Bromo-3-methylundecane typically involves the bromination of (S)-3-methylundecane. One common method is the free radical bromination, where (S)-3-methylundecane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the first carbon position.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Bromo-3-methylundecane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, ensuring consistent product quality. The use of bromine and radical initiators in a controlled environment minimizes side reactions and maximizes yield.
化学反応の分析
Types of Reactions
(S)-1-Bromo-3-methylundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Conducted using strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 3-methyl-1-undecene.
科学的研究の応用
(S)-1-Bromo-3-methylundecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkyl halides.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-Bromo-3-methylundecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon. This process is facilitated by the polar nature of the solvent, which stabilizes the transition state.
類似化合物との比較
Similar Compounds
®-1-Bromo-3-methylundecane: The enantiomer of (S)-1-Bromo-3-methylundecane, differing only in the spatial arrangement of atoms around the chiral center.
1-Bromo-3-methylundecane: The racemic mixture containing both (S) and ® enantiomers.
1-Bromo-2-methylundecane: A structural isomer with the methyl group attached to the second carbon instead of the third.
Uniqueness
(S)-1-Bromo-3-methylundecane is unique due to its specific (S) configuration, which can impart different reactivity and selectivity in chemical reactions compared to its ® enantiomer or racemic mixture. This chirality is particularly important in applications where the spatial arrangement of atoms affects the outcome of the reaction, such as in asymmetric synthesis or chiral catalysis.
特性
CAS番号 |
84567-97-5 |
|---|---|
分子式 |
C12H25Br |
分子量 |
249.23 g/mol |
IUPAC名 |
(3S)-1-bromo-3-methylundecane |
InChI |
InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-11H2,1-2H3/t12-/m0/s1 |
InChIキー |
MQXSAFCRTCCMSS-LBPRGKRZSA-N |
異性体SMILES |
CCCCCCCC[C@H](C)CCBr |
正規SMILES |
CCCCCCCCC(C)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)
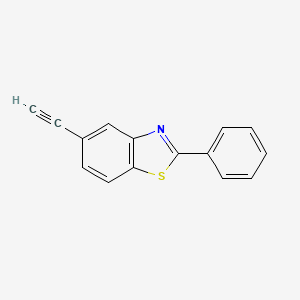

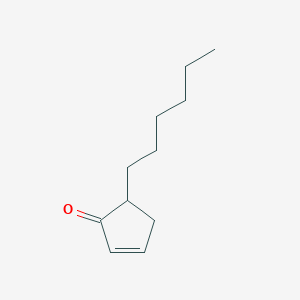
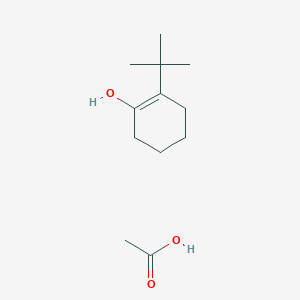
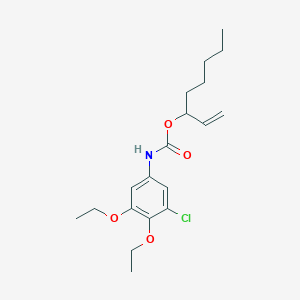
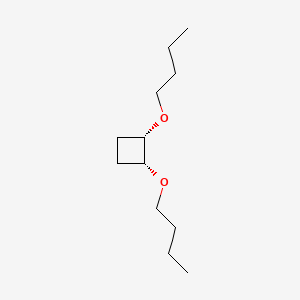
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
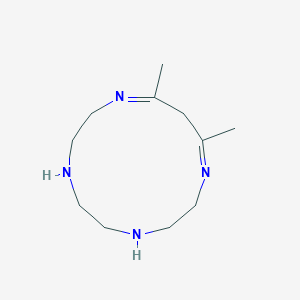
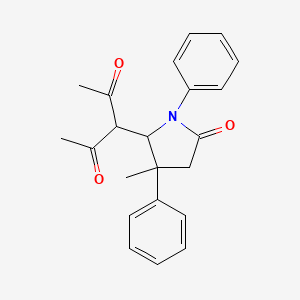
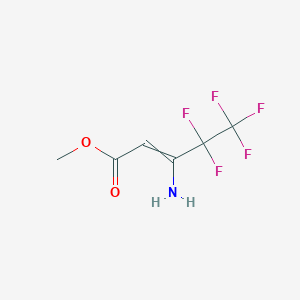
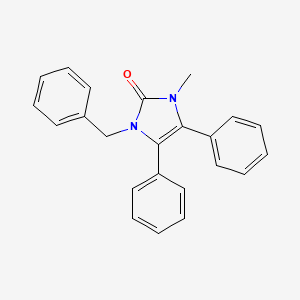

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
